(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide
CAS No.: 942011-53-2
Cat. No.: VC7356105
Molecular Formula: C19H18ClN3O3S2
Molecular Weight: 435.94
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 942011-53-2 |
|---|---|
| Molecular Formula | C19H18ClN3O3S2 |
| Molecular Weight | 435.94 |
| IUPAC Name | N-(6-chloro-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide |
| Standard InChI | InChI=1S/C19H18ClN3O3S2/c1-4-11-23-16-10-7-14(20)12-17(16)27-19(23)21-18(24)13-5-8-15(9-6-13)28(25,26)22(2)3/h4-10,12H,1,11H2,2-3H3 |
| Standard InChI Key | OBMASQXYLPVXMZ-VZCXRCSSSA-N |
| SMILES | CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)Cl)CC=C |
Introduction
Structural Overview
The chemical structure of the compound can be broken down into the following key components:
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Benzo[d]thiazole Core: The benzo[d]thiazole moiety forms the central framework of the molecule, providing aromatic stability and contributing to potential biological activity.
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Substituents:
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3-Allyl: An allyl group attached to the benzo[d]thiazole ring, which may enhance lipophilicity and binding interactions in biological systems.
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6-Chloro: A chlorine atom at the sixth position, often associated with improved pharmacokinetics and metabolic stability.
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Benzamide Moiety: The benzamide group is functionalized with a dimethylsulfamoyl substituent at the para position, which may influence solubility and receptor binding.
Synthesis
Although specific synthesis details for this compound are unavailable in the provided sources, similar compounds are typically synthesized through multi-step reactions involving:
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Formation of Benzo[d]thiazole:
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Starting from 2-aminothiophenol derivatives, cyclization with suitable aldehydes or acids can yield benzo[d]thiazole cores.
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Functionalization:
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Introduction of allyl and chloro groups via halogenation or alkylation reactions.
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Coupling with Benzamide:
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Amide bond formation using activated carboxylic acid derivatives or coupling agents like EDCI or DCC.
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Potential Applications
Compounds containing benzo[d]thiazole and benzamide scaffolds have been widely studied for their pharmacological properties:
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Antimicrobial Activity:
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Anticancer Potential:
Mechanism of Action
The biological activity of such compounds is often attributed to their ability to:
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Interact with enzyme active sites through hydrogen bonding or hydrophobic interactions.
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Induce apoptosis in cancer cells by disrupting mitochondrial membrane potential .
Research Implications
The compound's structural features suggest it could be a promising candidate for further pharmacological evaluation. Future studies may focus on:
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Structure-Activity Relationships (SAR): To optimize its potency and selectivity for specific targets.
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In Vitro and In Vivo Testing: To evaluate antimicrobial, anticancer, or anti-inflammatory properties.
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Molecular Docking Studies: To predict binding affinity and interaction profiles with biological targets.
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